molecular formula C29H29ClN6O10 B15137917 Anticancer agent 185

Anticancer agent 185

Cat. No.: B15137917
M. Wt: 657.0 g/mol
InChI Key: VGADFQGLCPYFQS-ZKRUMVIUSA-N
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Description

Anticancer agent 185 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has been the subject of extensive research due to its ability to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 185 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of various functional groups to enhance the compound’s anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical modifications.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow synthesis is one method employed in industrial settings, offering benefits such as improved process control, safety, and efficiency .

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 185 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions are derivatives of this compound with enhanced or modified anticancer properties. These derivatives are often tested for their efficacy in inhibiting cancer cell growth.

Scientific Research Applications

Anticancer agent 185 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Researchers use it to investigate cellular processes and pathways involved in cancer progression.

    Medicine: The compound is tested in preclinical and clinical trials to evaluate its potential as a therapeutic agent for various types of cancer.

    Industry: It is utilized in the development of new anticancer drugs and formulations.

Mechanism of Action

The mechanism of action of Anticancer agent 185 involves targeting specific molecular pathways that are crucial for cancer cell survival. It inhibits key enzymes and proteins involved in cell division and induces apoptosis through the activation of pro-apoptotic pathways. This dual action makes it highly effective in reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anticancer agent 185 stands out due to its unique structure and dual mechanism of action, which combines enzyme inhibition with apoptosis induction. This makes it more effective compared to other compounds that typically target a single pathway.

Properties

Molecular Formula

C29H29ClN6O10

Molecular Weight

657.0 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[4-[[5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]oxymethyl]triazol-1-yl]oxan-2-yl]methyl acetate

InChI

InChI=1S/C29H29ClN6O10/c1-15(37)41-14-23-26(43-16(2)38)27(44-17(3)39)28(45-18(4)40)29(46-23)35-12-21(33-34-35)13-42-25-11-22(19-5-7-20(30)8-6-19)32-24-9-10-31-36(24)25/h5-12,23,26-29H,13-14H2,1-4H3/t23-,26-,27+,28-,29-/m1/s1

InChI Key

VGADFQGLCPYFQS-ZKRUMVIUSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N2C=C(N=N2)COC3=CC(=NC4=CC=NN43)C5=CC=C(C=C5)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N2C=C(N=N2)COC3=CC(=NC4=CC=NN43)C5=CC=C(C=C5)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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